

Preclinical Profile of Bivamelagon: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bivamelagon hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Bivamelagon (formerly LB54640), a novel, orally administered, small molecule melanocortin-4 receptor (MC4R) agonist. Bivamelagon is under development for the treatment of rare genetic diseases of obesity. This document summarizes key preclinical findings, details experimental methodologies, and visualizes the underlying biological pathways and experimental designs.

Core Efficacy Data in Preclinical Obesity Models

Bivamelagon has demonstrated significant efficacy in reducing body weight and food intake across multiple rodent models of obesity. The following tables summarize the key quantitative findings from these preclinical investigations.

Table 1: Effect of Bivamelagon on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment Group	Duration of Treatment	Mean Body Weight Change (%)	Statistical Significance
Vehicle Control	2 Weeks	~ +5%	-
Bivamelagon	2 Weeks	~ -15%	p < 0.001

Table 2: Effect of Bivamelagon on Food Intake in Diet-Induced Obese (DIO) Mice

Treatment Group	Duration of Treatment	Mean Food Intake Change (%)	Statistical Significance
Vehicle Control	2 Weeks	No significant change	-
Bivamelagon	2 Weeks	~ -40%	p < 0.001

Table 3: Effect of Bivamelagon on Body Weight in Diet-Induced Obese (DIO) Rats

Treatment Group	Duration of Treatment	Mean Body Weight Change (%)	Statistical Significance
Vehicle Control	4 Weeks	~ +7%	-
Bivamelagon	4 Weeks	~ -10%	p < 0.001

Table 4: Effect of Bivamelagon on Food Intake in Diet-Induced Obese (DIO) Rats

Treatment Group	Duration of Treatment	Mean Food Intake Change (%)	Statistical Significance
Vehicle Control	4 Weeks	No significant change	-
Bivamelagon	4 Weeks	~ -30%	p < 0.001

Table 5: On-Target Effect of Bivamelagon in MC4R Knockout (k/o) Mice

Mouse Strain	Treatment	Duration of Treatment	Mean Body Weight Change (%)
Wild-Type (WT)	Bivamelagon	2 Weeks	~ -12%
MC4R k/o	Bivamelagon	2 Weeks	No significant change

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of Bivamelagon.

Animal Models

- **Diet-Induced Obesity (DIO) Mice and Rats:** Male C57BL/6J mice and Sprague-Dawley rats are commonly used for DIO studies. Animals are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce an obese phenotype prior to treatment initiation.^[1]
- **KK-Ay Mice:** This is a model of genetic obesity, hyperphagia, and type 2 diabetes. These mice carry the agouti yellow (Ay) allele, which causes ectopic expression of the agouti protein, a natural antagonist of the MC4R.
- **MC4R Knockout (k/o) Mice:** These mice have a targeted deletion of the Mc4r gene, leading to a phenotype of hyperphagia, obesity, and metabolic syndrome. They are used to confirm the on-target effect of MC4R agonists.

Drug Administration

Bivamelagon was administered orally once daily.^[1] The specific dosage levels used in the preclinical studies are not publicly available. The administration was likely performed via oral gavage.

Standard Oral Gavage Procedure in Mice:

- **Animal Restraint:** The mouse is securely restrained to prevent movement and ensure proper alignment of the head and body.
- **Gavage Needle Insertion:** A sterile, ball-tipped gavage needle of appropriate size is gently inserted into the esophagus.
- **Substance Administration:** The calculated volume of the drug formulation is slowly administered into the stomach.
- **Post-Administration Monitoring:** The animal is monitored for any signs of distress or adverse reactions following the procedure.

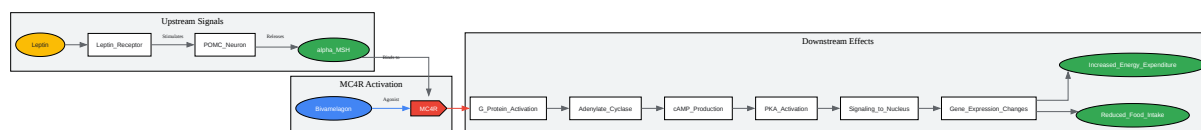
Efficacy Endpoints

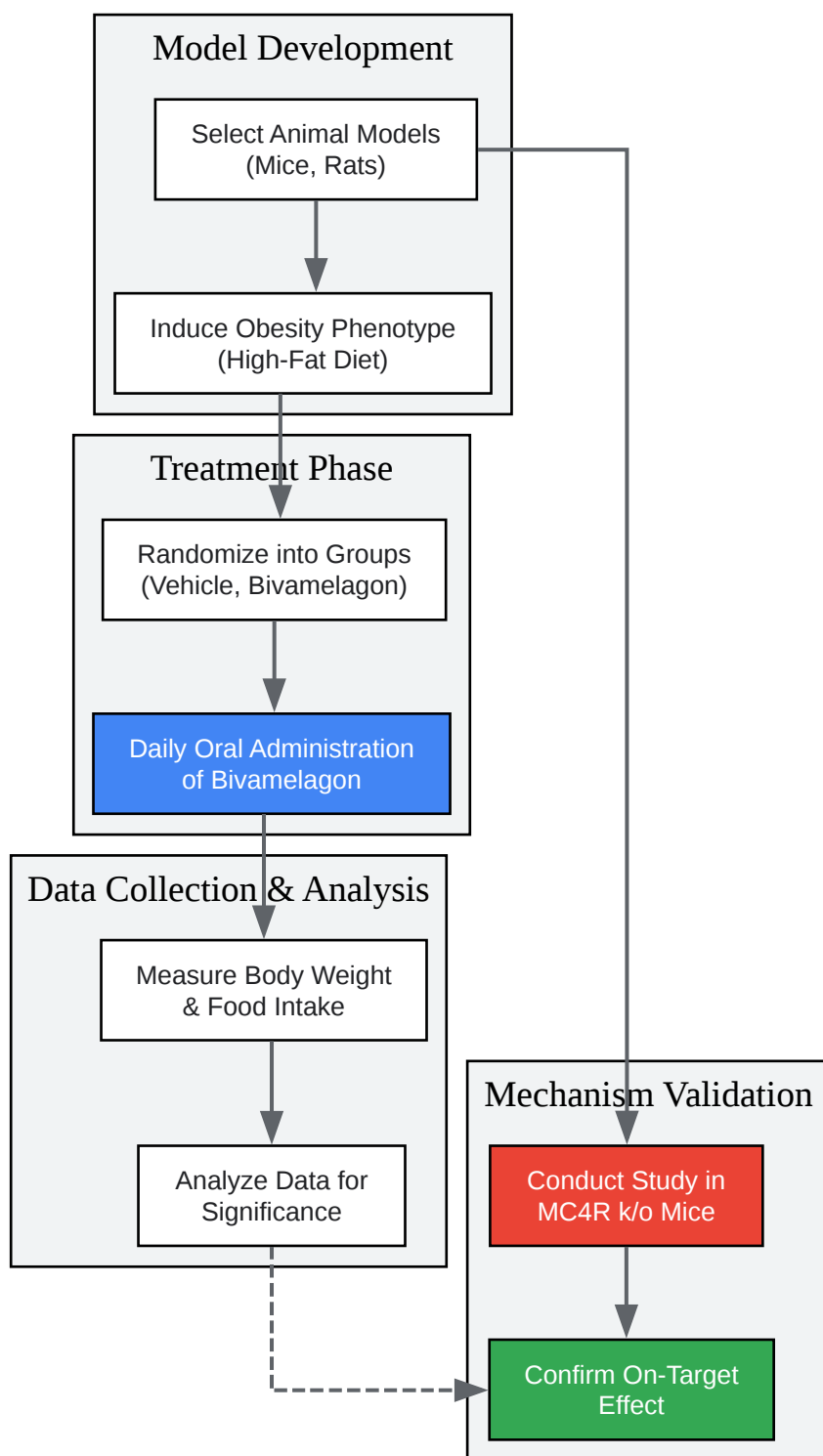
- **Body Weight:** Body weight of each animal was measured at baseline and at regular intervals throughout the study.
- **Food Intake:** Daily or weekly food consumption was measured by weighing the amount of food provided and the amount remaining.

Signaling Pathway and Experimental Workflow

Bivamelagon and the MC4R Signaling Pathway

Bivamelagon exerts its therapeutic effect by activating the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the hypothalamus. Activation of MC4R by its endogenous ligand, α -melanocyte-stimulating hormone (α -MSH), or by an agonist like Bivamelagon, leads to the stimulation of downstream signaling cascades that regulate energy homeostasis. This results in decreased food intake and increased energy expenditure.





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References

- 1. eptrading.co.jp [eptrading.co.jp]
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